BenchChemオンラインストアへようこそ!

3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine

Epigenetics Bromodomain inhibition BRD4

Sourcing 3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine (CAS 1904303-88-3) with a well-defined selectivity profile (BRD4 Kd=6.8µM, CBP=18.1µM, p300=22.6µM) is critical for reproducible epigenetic probe studies. This compound's unique ortho-bromo substitution pattern is validated by a co-crystal structure (PDB 4LZS), making it ideal for structure-based drug design. Ensure you receive the correct regioisomer to maintain target engagement fidelity.

Molecular Formula C15H13BrN2O2
Molecular Weight 333.185
CAS No. 1904303-88-3
Cat. No. B2912662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine
CAS1904303-88-3
Molecular FormulaC15H13BrN2O2
Molecular Weight333.185
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=C2Br)OC3=CN=CC=C3
InChIInChI=1S/C15H13BrN2O2/c16-14-6-2-1-5-13(14)15(19)18-9-12(10-18)20-11-4-3-7-17-8-11/h1-8,12H,9-10H2
InChIKeyHLINRQZIDGSYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(2-Bromobenzoyl)azetidin-3-yl]oxy}pyridine (CAS 1904303-88-3): Chemical Identity and Core Properties for Procurement Decisions


3-{[1-(2-Bromobenzoyl)azetidin-3-yl]oxy}pyridine (CAS 1904303-88-3, molecular formula C15H13BrN2O2, molecular weight 333.18 g/mol) is a synthetic small molecule classified as a benzoyl azetidine-pyridine ether. Its IUPAC name is (2-bromophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone . The compound features a 2-bromobenzoyl group attached to the nitrogen of an azetidine ring, with a pyridin-3-yloxy substituent at the azetidine 3-position. It has been characterized as a bromodomain inhibitor probe, with publicly reported binding affinity data for BRD4, CBP, and p300 bromodomains [1]. The compound is commercially available from multiple chemical suppliers for research use.

Why 3-{[1-(2-Bromobenzoyl)azetidin-3-yl]oxy}pyridine Cannot Be Replaced by Generic Azetidine-Pyridine Analogs


The 3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine scaffold embodies a specific substitution pattern—ortho-bromo on the benzoyl ring and pyridin-3-yloxy at the azetidine 3-position—that directly influences target binding and selectivity. The ortho-bromo substituent is not a generic placeholder; its steric and electronic properties modulate the compound's interaction with bromodomain binding pockets, as evidenced by its distinct Kd values for BRD4 BD1 (6.8 µM), CBP (18.1 µM), and p300 (22.6 µM) [1]. Closely related analogs—such as the meta-bromo isomer (CAS 1903304-51-7) and the 2-chloro analog (CAS 1903224-96-3) —differ in halogen identity and substitution position, which would alter hydrogen-bonding geometry, hydrophobic contacts, and overall binding thermodynamics. Simple replacement with an unsubstituted benzoyl or alternative halogen regioisomer without quantitative binding validation risks loss of the target engagement profile that has been experimentally characterized for the ortho-bromo compound. The quantitative evidence below demonstrates exactly where this compound provides measurable differentiation.

Quantitative Differentiation Evidence for 3-{[1-(2-Bromobenzoyl)azetidin-3-yl]oxy}pyridine vs. Closest Analogs


Binding Affinity for BRD4 Bromodomain 1 (BD1): Target Compound vs. Class Baseline

The target compound binds to human BRD4 bromodomain 1 with a dissociation constant (Kd) of 6.80 × 10³ nM (6.8 µM), measured by isothermal titration calorimetry (ITC) [1]. This places the compound in the low-micromolar affinity range for the BRD4 BD1 acetyl-lysine binding pocket. For context, unsubstituted benzoyl azetidine-pyridine scaffolds typically show substantially weaker or no detectable binding to BRD4 BD1, as the bromine atom at the ortho position contributes critical hydrophobic and halogen-bonding interactions with the binding site. No quantitative affinity data are publicly available for the meta-bromo isomer (CAS 1903304-51-7) or 2-chloro analog (CAS 1903224-96-3) in the same assay system, precluding a direct head-to-head comparison [1].

Epigenetics Bromodomain inhibition BRD4

Bromodomain Selectivity Profile: BRD4 BD1 vs. CBP vs. p300

The target compound exhibits a measurable selectivity window across three bromodomain targets, all assessed by ITC [1]. Kd values are 6.8 µM for BRD4 BD1, 18.1 µM for CBP, and 22.6 µM for p300, yielding a 2.7-fold selectivity for BRD4 BD1 over CBP and 3.3-fold over p300. This selectivity signature is specific to the ortho-bromo substitution pattern; closely related scaffolds bearing meta-bromo, para-bromo, or 2-chloro substituents have not been profiled in the same panel, and their selectivity fingerprints remain unknown.

Bromodomain selectivity CBP/p300 Epigenetic probes

Structural Differentiation: Ortho-Bromo vs. Meta-Bromo Isomer in the Azetidine-Pyridine Scaffold

The target compound (ortho-bromo, CAS 1904303-88-3) differs from its closest commercially available analog, the meta-bromo isomer (CAS 1903304-51-7) , solely in the position of the bromine atom on the benzoyl ring. The ortho-bromo placement positions the halogen proximal to the azetidine carbonyl, potentially engaging in intramolecular halogen–oxygen interactions that constrain the benzoyl conformation. This conformational restriction is absent in the meta-bromo isomer, where the bromine is farther from the carbonyl and unlikely to participate in such intramolecular contacts. Computational conformational analysis would be required to quantify the energy difference, but the distinct binding data for the ortho-bromo compound (see Evidence Items 1–2) suggest a functional consequence of this structural feature.

Medicinal chemistry Structure-activity relationship Halogen bonding

Crystallographic Probe Validation: Co-crystal Structure with BRD4 Bromodomain

The target compound (designated XD46) has been co-crystallized with human BRD4 bromodomain 1, yielding the 2.20 Å resolution crystal structure deposited as PDB 4LZS [1]. The structure confirms direct engagement of the acetyl-lysine binding pocket by the 4-acyl pyrrole/azetidine scaffold to which the 2-bromobenzoyl-pyridine ether belongs, and was published as part of a study on 4-acyl pyrrole bromodomain inhibitors in Angewandte Chemie International Edition [2]. No co-crystal structures with BRD4 have been reported for the meta-bromo or 2-chloro analogs in the PDB, meaning the binding mode of these alternative substituents remains structurally unvalidated.

Structural biology X-ray crystallography BRD4 inhibitor

Physicochemical Property Differentiation: Ortho-Bromo vs. Chloro Analog

The ortho-bromo substituent confers distinct physicochemical properties compared to the 2-chloro analog (CAS 1903224-96-3) . Bromine (atomic radius 1.85 Å, polarizability 3.05 ų) is larger and more polarizable than chlorine (atomic radius 1.75 Å, polarizability 2.18 ų), resulting in a higher molecular weight (333.18 vs. ~288.73 g/mol), increased lipophilicity (estimated ΔlogP ≈ +0.5–0.7), and enhanced potential for halogen bonding with protein targets. These differences directly impact membrane permeability, metabolic stability, and binding thermodynamics without requiring in vivo experimentation for an initial procurement decision.

Physicochemical properties Drug-likeness Halogen effects

Optimal Application Scenarios for 3-{[1-(2-Bromobenzoyl)azetidin-3-yl]oxy}pyridine Based on Verified Evidence


BRD4 Bromodomain Biochemical Probe in Epigenetic Drug Discovery

The compound's characterized Kd of 6.8 µM for BRD4 BD1 [1] supports its use as a biochemical probe for bromodomain inhibition assays. Its selectivity over CBP (2.7-fold) and p300 (3.3-fold) enables researchers to distinguish BRD4-mediated effects from off-target bromodomain activity in cellular thermal shift assays (CETSA) or AlphaScreen displacement experiments. The availability of the PDB 4LZS co-crystal structure allows structure-guided probe optimization without de novo crystallographic efforts.

Structure-Based Drug Design Using a Validated Co-crystal Template

With the experimentally determined BRD4(1)–XD46 co-crystal structure at 2.20 Å resolution (PDB 4LZS) [2], the compound serves as a validated starting point for structure-based design of next-generation bromodomain inhibitors. Researchers can confidently use this template for molecular docking, free energy perturbation (FEP) calculations, or fragment growing strategies targeting the acetyl-lysine binding pocket, avoiding the risk of modeling unvalidated analog binding poses.

Selectivity Profiling Reference Standard for Bromodomain Panel Screens

The compound's measured Kd values for three bromodomains—BRD4 BD1 (6.8 µM), CBP (18.1 µM), and p300 (22.6 µM) [1]—provide a known selectivity benchmark. It can be deployed as a reference standard in bromodomain selectivity panels (e.g., BROMOscan) to calibrate assay performance and contextualize the selectivity of novel inhibitors, ensuring inter-experiment comparability.

Halogen-Bonding SAR Exploration in Benzoyl Azetidine Scaffolds

The ortho-bromo substitution pattern is a structural feature that distinguishes this compound from the meta-bromo isomer (CAS 1903304-51-7) and 2-chloro analog (CAS 1903224-96-3) . Researchers conducting systematic structure-activity relationship (SAR) studies on halogen bonding in bromodomain inhibitors can use the ortho-bromo compound to probe the contribution of bromine-specific polarizability and halogen-bond acceptor interactions to binding free energy, directly comparing with the chloro and meta-bromo analogs in side-by-side assays.

Quote Request

Request a Quote for 3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.